molecular formula C9H12O3 B8575936 Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester CAS No. 61111-64-6

Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester

Cat. No.: B8575936
CAS No.: 61111-64-6
M. Wt: 168.19 g/mol
InChI Key: BWOOCDCUQZRSIG-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

61111-64-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-acetyl-2-ethenylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-4-7-5-9(7,6(2)10)8(11)12-3/h4,7H,1,5H2,2-3H3

InChI Key

BWOOCDCUQZRSIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1C=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate was prepared by the reaction of 1,4-dichlorobutene-2 and methyl acetoacetate using the classical condensation procedure. For the reaction, methyl sodioacetoacetate was prepared by first reacting 36.6 grams sodium metal with 500 mls anhydrous methanol and then adding 185.6 grams of the methyl acetoacetic ester. The resulting solution was then added dropwise, at a rate sufficient to maintain reflux, to 100 grams 1,4-dichlorobutene-2 in 200 mls methanol under a nitrogen atmosphere. After addition was complete, refluxing was continued for 3 hours followed by stirring overnight at ambient temperature. The resulting reaction product (IA) was then stripped under reduced pressure after filtering to remove insoluble salts. Fractional distillation yielded 55 percent yield of a product (IB) consisting predominantly of the desired vinylcyclopropane product (boiling point 83.5° C.-85.0° C. at 4.5 mm Hg; nD22° 1.4705). Nuclear magnetic resonance spectroscopy and gas chromatographic analysis of IB showed the product to consist of 85.7 percent methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate and 14.3 percent 4-carbomethoxy-5-methyl-2-vinyl-2,3-dihydrofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl sodioacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
methyl acetoacetic ester
Quantity
185.6 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
55%

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